2-Propenoic acid, 2-(2-oxo-3-oxazolidinyl)ethyl ester

UV photopolymerization reactive diluent curing kinetics

2-Propenoic acid, 2-(2-oxo-3-oxazolidinyl)ethyl ester (synonym 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl acrylate, OXEA) is a monofunctional acrylate monomer distinguished by a pendant 2-oxazolidinone heterocycle, with molecular formula C₈H₁₁NO₄ and a molecular weight of ~185.18 g·mol⁻¹. The compound belongs to the class of oxazolidinone-functionalized (meth)acrylates, which are recognized as unusually reactive monovinyl monomers capable of photopolymerization kinetics that rival multifunctional acrylates while forming crosslinked networks.

Molecular Formula C8H11NO4
Molecular Weight 185.18 g/mol
CAS No. 115965-75-8
Cat. No. B050424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenoic acid, 2-(2-oxo-3-oxazolidinyl)ethyl ester
CAS115965-75-8
Synonyms2-PROPENOICACID,2-(2-OXO-3-OXAZOLIDINYL)ETHYLESTER
Molecular FormulaC8H11NO4
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESC=CC(=O)OCCN1CCOC1=O
InChIInChI=1S/C8H11NO4/c1-2-7(10)12-5-3-9-4-6-13-8(9)11/h2H,1,3-6H2
InChIKeyPZRBEFHNJXWNAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propenoic acid, 2-(2-oxo-3-oxazolidinyl)ethyl ester (CAS 115965-75-8): Procurement-Relevant Identity and Class Context


2-Propenoic acid, 2-(2-oxo-3-oxazolidinyl)ethyl ester (synonym 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl acrylate, OXEA) is a monofunctional acrylate monomer distinguished by a pendant 2-oxazolidinone heterocycle, with molecular formula C₈H₁₁NO₄ and a molecular weight of ~185.18 g·mol⁻¹ . The compound belongs to the class of oxazolidinone-functionalized (meth)acrylates, which are recognized as unusually reactive monovinyl monomers capable of photopolymerization kinetics that rival multifunctional acrylates while forming crosslinked networks [1]. Its primary industrial positioning is as a reactive diluent and dual-cure building block in UV-curable coatings, adhesives, inks, and 3D-printing resins .

Why Generic Acrylate or Methacrylate Replacement of 2-Propenoic acid, 2-(2-oxo-3-oxazolidinyl)ethyl ester Is Technically Unsound


The 2-oxazolidinone ring is not a spectator functionality but an active participant in the polymerization mechanism, serving as a hydrogen donor that terminates polymeric radicals and generates a new active radical to re-initiate chain growth, a process absent in conventional alkyl acrylates or methacrylates [1]. This intrinsic chain-transfer capability simultaneously accelerates photopolymerization rate, elevates final double-bond conversion, and produces a crosslinked architecture from a nominally monofunctional monomer [2]. Consequently, substituting this compound with a simple monofunctional acrylate (e.g., butyl acrylate, isobornyl acrylate) sacrifices the self-initiating/hydrogen-donor contribution, while substitution with a multifunctional acrylate (e.g., TMPTA) without the oxazolidinone moiety still requires a tertiary-amine co-initiator to achieve comparable curing speed [1].

2-Propenoic acid, 2-(2-oxo-3-oxazolidinyl)ethyl ester: Comparator-Anchored Quantitative Differentiation Evidence


UV Curing Speed vs. TMPTA: 30-s Cure without Tertiary-Amine Co-Initiator

Oxazolidinone-based acrylates initiated by 1 wt% ITX achieve cure within 30 s, outperforming TMPTA formulated with the same photoinitiator concentration plus 3 wt% of the tertiary-amine co-initiator ethyl 4-(dimethylamino)benzoate (EDB) [1]. The absence of a required amine synergist simplifies formulation, reduces volatile content, and eliminates amine-related yellowing or odor issues.

UV photopolymerization reactive diluent curing kinetics

Double-Bond Conversion Superiority: 92–98% vs. Typical Multifunctional Acrylate Limits

Under 1 wt% ITX and 1 wt% Da-1173, oxazolidinone-based acrylates attain double-bond conversions of 92% and 98%, respectively, within the 30-s irradiation window [1]. Multifunctional acrylate monomers typically do not achieve complete functional-group conversion due to diffusion limitations and vitrification [2]; the oxazolidinone hydrogen-donor mechanism mitigates this limitation.

double-bond conversion photo-DSC FTIR kinetics

Photopolymerization Activity Ranking: Oxazolidinone-Acrylate Outperforms Conventional Acrylates Even with Amine Co-Initiator

The photopolymerization activity hierarchy established by real-time FTIR is: oxazolidinone-based acrylate > conventional acrylate with 3 wt% EDB > conventional acrylate without EDB [1]. This places the oxazolidinone-functional monomer in a distinct reactivity tier above standard acrylates, even when the latter are boosted by a tertiary-amine synergist.

photopolymerization activity reactivity ranking hydrogen donor

Cured Hardness: Oxazolidinone-Acrylate/TMPTA Adduct Achieves 5H Pencil Hardness in 3D-Printed Models

The TMPTA-Z1 addition product (TMPTA functionalized with the oxazolidinone-containing moiety Z1), when formulated with epoxy acrylate, produces 3D-printed models exhibiting a pencil hardness of 5H [1]. This hardness level is significantly higher than that reported for many standard flexible or semi-flexible UV-cured acrylate formulations and underscores the reinforcing contribution of the oxazolidinone group.

pencil hardness 3D printing mechanical properties

Monovinyl Architecture with Crosslinking Capability: Rivals Multifunctional Acrylates in Rate While Avoiding Embrittlement

Unlike conventional monofunctional acrylates that produce linear thermoplastic polymers, oxazolidinone-containing monovinyl (meth)acrylates yield internally crosslinked networks through a chain-transfer-mediated branching mechanism, yet their polymerization kinetics surpass those of many di- and trifunctional acrylates [1]. This decoupling of crosslink density from multifunctional monomer content provides a unique formulating advantage.

monovinyl acrylate crosslinking polymerization kinetics

2-Propenoic acid, 2-(2-oxo-3-oxazolidinyl)ethyl ester: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Amine-Free UV-Curable Inkjet Inks and High-Speed Coatings

The demonstrated ability to cure in 30 s without a tertiary-amine co-initiator [1] makes this monomer ideally suited for UV inkjet and high-speed roller-coating lines where amine yellowing, odor, or migration into food simulants is unacceptable. Formulators can achieve rapid cure and high conversion while simplifying the raw-material bill of materials.

High-Hardness, Scratch-Resistant 3D-Printing Photopolymer Resins

The TMPTA-oxazolidinone adduct formulation achieves 5H pencil hardness in 3D-printed models [1]. This evidence positions OXEA-containing resins for digital light processing (DLP) and stereolithography (SLA) applications requiring durable, scratch-resistant prototypes, dental models, or functional end-use parts.

Low-Migration and High-Conversion Dental Restorative Monomers

The 92–98% double-bond conversion levels [1], combined with the monovinyl-crosslinking mechanism that reduces residual unreacted monomer [2], directly address the critical dental-material requirement of minimizing leachable (meth)acrylates that can cause cytotoxicity or sensitization.

Dual-Cure Adhesives Leveraging Oxazolidinone–Isocyanate Reactivity

Beyond radical photopolymerization, the 2-oxazolidinone ring can react with isocyanates under thermal activation, enabling a secondary thermal-cure pathway . This dual-cure capability is valuable for adhesives bonding opaque substrates where UV light cannot penetrate, allowing initial UV tacking followed by ambient or thermal complete cure for structural bonding applications.

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